CH3-malonyl-CoA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

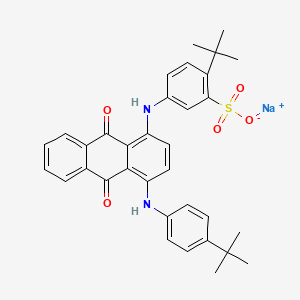

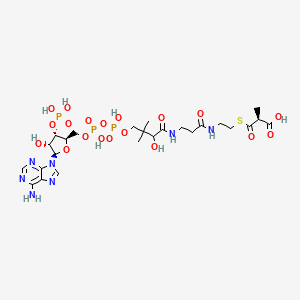

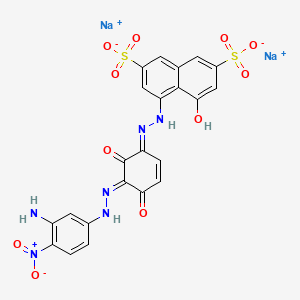

CH3-malonyl-CoA: is a coenzyme A derivative of malonic acid. It plays a crucial role in various biochemical processes, particularly in the biosynthesis of fatty acids and polyketides. This compound is essential for the elongation of fatty acid chains and is involved in the regulation of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: CH3-malonyl-CoA is primarily synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase. This reaction requires ATP and bicarbonate as substrates . Another method involves the direct synthesis from malonic acid using malonyl-CoA synthetase .

Industrial Production Methods: In industrial settings, this compound is produced using biotechnological approaches involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as acetyl-CoA carboxylase and malonyl-CoA synthetase, to enhance the production yield .

Chemical Reactions Analysis

Types of Reactions: CH3-malonyl-CoA undergoes several types of chemical reactions, including:

Carboxylation: Formation from acetyl-CoA.

Transacylation: Transfer of the malonyl group to acyl carrier proteins.

Decarboxylation: Conversion to acetyl-CoA by malonyl-CoA decarboxylase.

Common Reagents and Conditions:

Carboxylation: Requires acetyl-CoA, ATP, and bicarbonate.

Transacylation: Involves acyl carrier proteins and the enzyme malonyl coenzyme A:acyl carrier protein transacylase.

Decarboxylation: Catalyzed by malonyl-CoA decarboxylase.

Major Products Formed:

Fatty Acids: Through the fatty acid synthesis pathway.

Polyketides: In bacterial polyketide biosynthesis.

Scientific Research Applications

CH3-malonyl-CoA has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.

Industry: Utilized in the production of bio-based products such as 3-hydroxypropionic acid and flavonoids.

Mechanism of Action

CH3-malonyl-CoA exerts its effects primarily through its role as a substrate in fatty acid and polyketide biosynthesis. It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in beta-oxidation of fatty acids by inhibiting carnitine acyltransferase . Additionally, it acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), linking lipid metabolism to nutrient signaling .

Comparison with Similar Compounds

Acetyl-CoA: A precursor in the synthesis of CH3-malonyl-CoA.

Malonic Acid: Directly converted to this compound by malonyl-CoA synthetase.

Palmitoyl-CoA: A product of fatty acid synthesis involving this compound.

Uniqueness: this compound is unique due to its dual role in both fatty acid and polyketide biosynthesis. Its ability to regulate key metabolic pathways and its involvement in various biosynthetic processes make it a critical compound in biochemistry and biotechnology .

Properties

CAS No. |

73173-91-8 |

|---|---|

Molecular Formula |

C25H40N7O19P3S |

Molecular Weight |

867.6 g/mol |

IUPAC Name |

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18?,22+/m0/s1 |

InChI Key |

MZFOKIKEPGUZEN-PNEPRAIJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)

![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)

![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)

![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)